An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Formate
An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Formate
This technical guide provides a comprehensive overview of the crystal structure and space group of lithium formate (B1220265) (CHLiO₂) for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters of both the anhydrous and monohydrate forms of lithium formate, supported by experimental data from scientific literature.
Crystal Structure of Anhydrous Lithium Formate
Anhydrous lithium formate is known to exist in at least two polymorphic forms, a low-temperature orthorhombic phase and a high-temperature monoclinic phase.
Low-Temperature Orthorhombic Phase (LiHCOO-II)
The low-temperature modification of anhydrous lithium formate crystallizes in the orthorhombic crystal system. This phase can be obtained by the thermal dehydration of lithium formate monohydrate or by drying it over P₄O₁₀. It is stable up to 228 °C, at which point it transforms into the high-temperature monoclinic phase.
High-Temperature Monoclinic Phase (LiHCOO-I)
The high-temperature modification, which is quenchable, crystallizes in the monoclinic crystal system with the space group C2/c. In this structure, every oxygen atom is bonded to two lithium ions, and each lithium ion is tetrahedrally coordinated to four oxygen atoms, creating a three-dimensional network of interconnected ionic ring systems. The Li-O bond distances in this structure range from 1.927(2) Å to 1.967(2) Å, and the C-O bond distances are between 1.232(2) Å and 1.245(2) Å.
Experimental Protocol: A single crystal of the high-temperature monoclinic phase of anhydrous lithium formate was prepared by heating lithium formate monohydrate above its dehydration temperature (around 367 K) up to its melting point (around 543 K). Very slow cooling of the melt yielded a large single crystal. A smaller, well-formed crystal was then cut for analysis. Data collection was performed on a four-circle diffractometer using graphite-monochromatized Mo Kα radiation (λ = 0.71069 Å) at room temperature (295 K). The crystal was sealed in a glass capillary during data collection. The unit-cell dimensions were determined from 24 well-centered reflections.
Crystal Structure of Lithium Formate Monohydrate
Lithium formate monohydrate (HCOOLi · H₂O) crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Pbn2₁.[1][2] The structure was determined using single-crystal X-ray diffraction.
In this structure, the lithium ion is tetrahedrally coordinated. The formate ions are arranged in planes parallel to the (100) crystal plane. The structure is further characterized by hydrogen bonds with a length of 2.74 Å.[1] One of the oxygen atoms of the formate group is coordinated to two lithium ions, while the other is coordinated to one lithium ion and also accepts a hydrogen bond from the water molecule.
Experimental Protocol: Crystals of lithium formate monohydrate were prepared by neutralizing an aqueous solution of formic acid with lithium carbonate.[1] After several days, long, transparent needle-like crystals separated from the solution. A crystal of suitable size (approximately 0.3 x 0.3 x 0.4 mm) was obtained by cutting and etching with water and was then sealed in a Lindemann-glass capillary to prevent dehydration.[1] The crystallographic data were collected using Mo Kα radiation, and a total of 1027 reflections were used in the final refinement, resulting in an R-value of 4.9%.[2] The positions of all hydrogen atoms were successfully determined.[1][2]
Summary of Crystallographic Data
The crystallographic data for the different forms of lithium formate are summarized in the table below for easy comparison.
| Compound | Anhydrous Lithium Formate (High-Temp.) | Anhydrous Lithium Formate (Low-Temp.) | Lithium Formate Monohydrate |
| Formula | CHLiO₂ | CHLiO₂ | HCO₂Li · H₂O |
| Crystal System | Monoclinic | Orthorhombic[3] | Orthorhombic[1] |
| Space Group | C2/c | Pna2₁[3] | Pbn2₁[1][2] |
| Unit Cell Parameters | a = 12.054(5) Åb = 12.063(4) Åc = 13.518(5) Åβ = 100.96(1)° | a = 6.99 Åb = 6.50 Åc = 4.85 Å[3] | a = 6.483(4) Åb = 9.973(7) Åc = 4.847(5) Å[1] |
| Unit Cell Volume (V) | 1929.6(9) ų | 220.6 ų | 313.3 ų |
| Molecules per Unit Cell (Z) | 32 | Not specified | 4[1][2] |
| Calculated Density (Dx) | 1.431 Mg/m³ | Not specified | Not specified |
Logical Relationship of Lithium Formate Crystal Structures
The following diagram illustrates the relationship between the different forms of lithium formate and their crystallographic properties.
Caption: Relationship between lithium formate forms.
